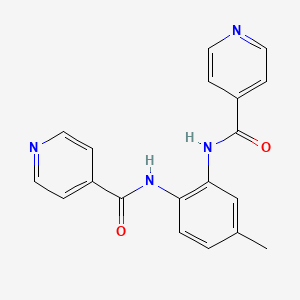![molecular formula C22H23NO3 B5719166 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide, also known as HCEB, is a synthetic compound that has gained significant attention in the field of biomedical research. It belongs to the class of cannabimimetic compounds and is structurally similar to the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). However, unlike THC, HCEB does not exhibit any psychoactive effects, making it a promising candidate for medical applications.
Wirkmechanismus
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide exerts its effects by binding to and activating the cannabinoid receptor 2 (CB2) in the body. CB2 receptors are primarily found in immune cells and are involved in regulating inflammation and immune responses. Activation of CB2 receptors by 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide leads to a reduction in inflammation and pain, as well as neuroprotection.
Biochemical and Physiological Effects
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide for lab experiments is its lack of psychoactive effects, which allows for the investigation of its therapeutic potential without the confounding effects of THC. However, 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. This can make it challenging to design experiments that accurately reflect its effects in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of cancer. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to exhibit anti-tumor effects in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. Another area of interest is its potential use in the treatment of neurodegenerative disorders. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, more research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide, which will be critical for designing effective experiments and determining its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with 1-hydroxycyclohexylacetylene to form 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with 4-nitrobenzoyl chloride to form 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)-4'-nitrobenzamide, which is subsequently reduced to 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide using palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has also been investigated for its potential use in the treatment of cancer, epilepsy, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-20-11-9-19(10-12-20)23-21(24)18-7-5-17(6-8-18)13-16-22(25)14-3-2-4-15-22/h5-12,25H,2-4,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYRAHVTLIXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)




![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)

